2-(2-aminophenyl)-N,N-dimethylacetamide
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Overview
Description
2-(2-aminophenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a dimethylacetamide moiety
Biochemical Analysis
Biochemical Properties
2-(2-aminophenyl)-N,N-dimethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and gene expression. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to alterations in the acetylation status of histones, thereby affecting gene expression . This compound may also impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histone proteins . This inhibition can result in the activation or repression of specific genes, depending on the context. Additionally, this compound may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular functions, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular functions and potential damage to tissues. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with HDACs can influence the acetylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell. Additionally, this compound may be involved in pathways related to amino acid metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes, which determine its ability to penetrate and accumulate in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDACs suggests a nuclear localization, where it can modulate chromatin structure and gene expression. Additionally, the compound may localize to other subcellular regions, such as the cytoplasm or mitochondria, depending on its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the reaction of 2-aminophenylamine with N,N-dimethylacetamide chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminophenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(2-aminophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-aminophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-aminophenylacetamide
- N,N-dimethylacetamide
- 2-(2-aminophenyl)benzothiazole
Uniqueness
2-(2-aminophenyl)-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for medicinal research.
Properties
IUPAC Name |
2-(2-aminophenyl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJSFPAIYHSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512275 |
Source
|
Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86162-60-9 |
Source
|
Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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